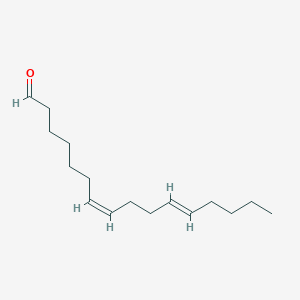

7Z,11E-Hexadecadienal

Description

Contextualizing Polyunsaturated Aldehydes in Natural Systems

Polyunsaturated aldehydes (PUAs) are a diverse group of reactive organic molecules that are widely distributed in nature, particularly in aquatic ecosystems. wikipedia.orgnih.gov These compounds are oxylipins, formed from the enzymatic oxidation of polyunsaturated fatty acids when an organism's cells are damaged or under stress. wikipedia.orgnih.gov In marine environments, diatoms—a major group of phytoplankton—are well-known producers of PUAs like heptadienal, octadienal, and decadienal. wikipedia.orgoup.com

The ecological functions of PUAs are varied. They are recognized as potent allelopathic chemicals, influencing the growth and survival of competing phytoplankton and bacteria. nih.govresearchgate.net Furthermore, they act as a chemical defense mechanism against grazing predators such as copepods. wikipedia.orgnih.gov Ingestion of PUA-producing diatoms can impair the reproductive success of these small crustaceans, demonstrating the powerful biological activity of these compounds. wikipedia.orgnih.gov In terrestrial systems, long-chain unsaturated aldehydes, including hexadecadienals, are most famously employed by insects as highly specific sex pheromones, mediating mate attraction and recognition. acs.org

Historical Identification and Early Research Paradigms

The investigation into 7,11-hexadecadienal (B1209067) as an insect pheromone began with broad field screening tests. Early research into lepidopteran sex pheromones revealed that taxonomically related species often use structurally similar compounds. tandfonline.com For instance, the sex pheromone of the pink bollworm moth (Pectinophora gossypiella) was identified as a mixture of the acetate (B1210297) forms of (7Z,11Z)- and (7Z,11E)-7,11-hexadecadienol. tandfonline.comresearchgate.net This knowledge prompted researchers to test various 7,11-hexadecadienic compounds to find attractants for other related pests. tandfonline.com

In 1985, these screening efforts led to a significant discovery in Japan: (7Z,11Z)-7,11-hexadecadienal was identified as a powerful sex attractant for male moths of the citrus leafminer, Phyllocnistis citrella. tandfonline.comjircas.go.jp This single compound proved highly effective for trapping this major citrus pest within Japan. jircas.go.jp However, a paradigm shift occurred when subsequent research found that this single-component lure was ineffective in other parts of the world, such as Brazil, California, and Florida. nih.govbioone.orgresearchgate.net Further analysis of pheromone glands from P. citrella in these regions revealed that the active pheromone was actually a blend. The crucial component was identified as (7Z,11Z,13E)-7,11,13-hexadecatrienal, which acts synergistically with (7Z,11Z)-7,11-hexadecadienal. nih.govresearchgate.netresearchgate.net For many populations, a blend of the triene and the diene is required to elicit a strong attractive response from males, demonstrating geographical variation in the pheromone communication system of a single species. bioone.orgresearchgate.netsakura.ne.jp

Isomeric Forms and Their Biological Significance

The positioning and geometry (cis/trans or Z/E) of double bonds in a pheromone molecule are critical for its biological activity. For hexadeca-7,11-dienal, four different geometric isomers are possible: (7Z,11Z), (7Z,11E), (7E,11Z), and (7E,11E). Each of these isomers has a unique three-dimensional shape, which interacts differently with the specific olfactory receptors in an insect's antennae. This structural specificity is the basis for the precision of chemical communication in insects. acs.org

The biological significance of each isomer of 7,11-hexadecadienal is often species- and even population-specific:

(7Z,11Z)-Hexadecadienal: This isomer is the primary sex attractant for Japanese populations of the citrus leafminer, Phyllocnistis citrella. tandfonline.comsakura.ne.jp In other populations, it is a necessary but insufficient component of the pheromone blend, requiring the presence of a triene to be attractive. researchgate.net

(7Z,11E)-Hexadecadienal: In field tests conducted in Japan on the citrus leafminer, the addition of the (7Z,11E) isomer to the highly attractive (7Z,11Z) isomer was found to inhibit the attraction of male moths. tandfonline.com This suggests that the (7Z,11E) isomer can act as a behavioral antagonist for this species. However, the acetate form of this very isomer, (7Z,11E)-7,11-hexadecadienyl acetate, is a key component of the sex pheromone "gossyplure" for the pink bollworm moth, Pectinophora gossypiella, where it is mixed with the (7Z,11Z) acetate isomer. google.comcambridge.org

(7E,11Z)- and (7E,11E)-Hexadecadienal: The specific biological roles of these two isomers are less documented in the context of 7,11-hexadecadienal itself. However, research on other hexadecadienal systems, such as the 9,11-hexadecadienals used by the sugarcane borer (Diatraea saccharalis), shows that all four geometric isomers can be present in the female pheromone gland, with one being the major component and the others potentially playing minor or modulatory roles. acs.org This underscores the principle that the precise ratio of all isomers is often crucial for optimal pheromone activity. acs.org

This high degree of specificity, where one isomer is an attractant, another an inhibitor, and a specific ratio is required for activity, ensures that a chemical signal is directed only at mates of the same species, preventing interbreeding. acs.org

Data Tables

Table 1: Isomers of 7,11-Hexadecadienal and Their Documented Biological Roles

| Isomer Configuration | Biological Role | Species |

| (7Z,11Z)-Hexadecadienal | Primary sex attractant (in Japan) tandfonline.comjircas.go.jp; Pheromone component (globally) nih.govresearchgate.net | Phyllocnistis citrella (Citrus leafminer) |

| (7Z,11E)-Hexadecadienal | Behavioral antagonist/inhibitor tandfonline.com | Phyllocnistis citrella (Citrus leafminer) |

| (7Z,11E)-Hexadecadienyl acetate | Component of the sex pheromone "gossyplure" google.comcambridge.org | Pectinophora gossypiella (Pink bollworm moth) |

| (7Z,11Z)-Hexadecadienyl acetate | Component of the sex pheromone "gossyplure" google.comcambridge.org | Pectinophora gossypiella (Pink bollworm moth) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(7Z,11E)-hexadeca-7,11-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5+,10-9- |

InChI Key |

PNIJIQLUXSITRW-QMRMAQATSA-N |

Isomeric SMILES |

CCCC/C=C/CC/C=C\CCCCCC=O |

Canonical SMILES |

CCCCC=CCCC=CCCCCCC=O |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanisms

Precursor Utilization and Metabolic Flux

The biosynthesis begins with the formation of a saturated fatty acid backbone, which is then systematically modified. The origin of this backbone can be traced to both common dietary fatty acids and de novo synthesis within the insect's cells.

The primary fatty acid precursor for the biosynthesis of the C16 pheromone components in the pink bollworm is believed to be stearic acid (C18:0). nih.gov This saturated 18-carbon fatty acid serves as the initial substrate for the enzymatic reactions that follow. While stearic acid is the proposed starting point, the pheromone glands of moths contain a pool of various fatty acids, including palmitic acid (C16:0), oleic acid, and linoleic acid, which are common in insect tissues and could potentially feed into the pathway at different points. plos.orgsemanticscholar.orgresearchgate.net For instance, studies on the moth Chilecomadia valdiviana demonstrated that both linoleic acid and stearic acid are precursors for its C16 aldehyde pheromone, (7Z,10Z)-7,10-hexadecadienal, highlighting the potential for different entry points into such pathways. researchgate.netnih.gov

The biosynthetic pathway for the pink bollworm pheromone is initiated through de novo synthesis, starting with the fundamental two-carbon unit, acetyl-CoA. nih.gov This process is a hallmark of fatty acid synthesis in most organisms. Key enzymes, acetyl-CoA carboxylase (ACC) and a multi-enzyme complex known as fatty acid synthase (FAS), catalyze the step-wise assembly of the saturated fatty-acid chain. nih.gov Through the sequential addition of two-carbon units from malonyl-CoA, this pathway builds up to the 18-carbon stearic acid, which then enters the specialized pheromone production line. nih.gov This ability to synthesize the precursor from basic metabolic building blocks ensures a steady supply for pheromone production, independent of specific dietary fatty acid intake. rsc.org

Enzymatic Transformations and Genetic Regulation

The conversion of a common fatty acid like stearic acid into a highly specific, unsaturated aldehyde requires a cascade of enzymatic reactions. These transformations are genetically encoded and their regulation is key to producing the correct pheromone blend.

The introduction of double bonds and the modification of the terminal functional group are critical for the pheromone's identity and activity.

Desaturases: These enzymes are responsible for creating double bonds at specific positions and with specific geometry (Z or E) along the fatty acid chain. In P. gossypiella, the first desaturation is performed by a Δ9-desaturase, which introduces a Z-configured double bond into stearic acid to form oleic acid. nih.gov Following a chain-shortening step, a second desaturation occurs, catalyzed by a Δ11-desaturase. This enzyme is crucial as it is responsible for producing both the (Z,Z) and (Z,E) configurations of the 7,11-hexadecadienoyl precursor. nih.gov Transcriptome analysis of the P. gossypiella pheromone gland has revealed a multitude of candidate genes, with transcripts for 17 desaturases identified, indicating a complex enzymatic machinery available for pheromone synthesis. nih.govnih.gov

Reductases: Once the correct di-unsaturated C16 fatty acyl precursor is formed, its carboxylic acid group must be modified. This is achieved by a class of enzymes known as fatty acyl reductases (FARs). These enzymes catalyze the reduction of the fatty acyl-CoA to a primary fatty alcohol. nih.gov In the case of (7Z,11E)-Hexadecadienal synthesis, the FAR would reduce (7Z,11E)-hexadecadienoic acid to (7Z,11E)-hexadecadien-1-ol. The aldehyde is a key intermediate in this reduction process. Eight distinct reductase transcripts have been identified in the pink bollworm pheromone gland, suggesting that different reductases may have specific roles or substrate preferences. nih.govnih.gov The specificity of these FARs can be a critical control point in determining the final composition of the pheromone blend. u-tokyo.ac.jppnas.org

To get from the C18 precursor to the C16 final product, the carbon chain must be shortened. Subsequently, the functional group is modified to create the final active molecules.

Chain-Shortening: After the initial Δ9-desaturation of stearic acid to oleic acid, the C18 chain is shortened by two carbons to a C16 chain. This process is accomplished through a controlled cycle of peroxisomal β-oxidation. nih.gov This enzymatic machinery precisely removes one acetyl-CoA unit, transforming the (Z)-9-octadecenoic acid intermediate into (Z)-7-hexadecenoic acid, which then becomes the substrate for the Δ11-desaturase. nih.gov This chain-shortening step is a common strategy in moth pheromone biosynthesis to generate precursors of varying lengths from common C16 and C18 fatty acids. pnas.orgnih.gov

Functional Group Modification: The final steps involve the conversion of the fatty acyl precursor into the behaviorally active compounds. The fatty acyl reductase (FAR) reduces the di-unsaturated C16 acid to the corresponding alcohol, with the aldehyde, (7Z,11E)-Hexadecadienal, being the direct intermediate. nih.gov In the specific case of the pink bollworm, the pathway predominantly continues to the final pheromone components. The resulting alcohol is esterified by a fatty alcohol acetyltransferase (FAT) to produce the (Z,E)-7,11-hexadecadienyl acetate (B1210297), a component of the Gossyplure blend. nih.gov

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1. De Novo Synthesis | Acetyl-CoA | FAS / ACC | Stearic Acid (C18:0) |

| 2. First Desaturation | Stearic Acid | Δ9-Desaturase | Oleic Acid (Z9-18:Acid) |

| 3. Chain Shortening | Oleic Acid | β-oxidation enzymes | (Z)-7-Hexadecenoic Acid (Z7-16:Acid) |

| 4. Second Desaturation | (Z)-7-Hexadecenoic Acid | Δ11-Desaturase | (7Z,11E)-Hexadecadienoic Acid |

| 5. Reduction | (7Z,11E)-Hexadecadienoic Acid | Fatty Acyl Reductase (FAR) | (7Z,11E)-Hexadecadienal |

Divergence of Biosynthetic Routes

The evolution of species-specific pheromone blends is a primary driver of reproductive isolation and speciation in moths. pnas.orgnih.gov Minor changes in the biosynthetic pathway can lead to significant shifts in the final pheromone composition, rendering it attractive to only conspecific mates. This divergence can occur through mutations or changes in the expression levels of key biosynthetic genes. nih.gov

A compelling example of this phenomenon exists within P. gossypiella itself. A field population in Israel, exposed to mating disruption products, was found to produce a different ratio of (Z,Z) and (Z,E) isomers (approx. 62:38) compared to a standard laboratory population (approx. 50:50). nih.govnih.gov Comparative transcriptome analysis between these populations revealed differences in the expression levels and sequences of several desaturase and acetyltransferase genes. nih.gov This suggests that selection pressure can act on the genetic regulation of the pheromone biosynthetic pathway, leading to rapid evolutionary divergence. Such shifts, driven by single or few changes in the underlying enzymatic machinery, are thought to be a fundamental mechanism in the vast diversification of moths. pnas.orgnih.gov

| Enzyme Class | Function |

|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA for fatty acid synthesis. |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid chains from acetyl-CoA and malonyl-CoA. |

| Acyl-CoA Desaturase | Introduces double bonds at specific positions in the fatty acyl chain. |

| β-oxidation Enzymes | Shorten fatty acyl chains by removing two-carbon units. |

| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols via an aldehyde intermediate. |

| Fatty Alcohol Acetyltransferase (FAT) | Esterifies fatty alcohols to form acetate esters (in subsequent steps). |

Chemical Compounds Mentioned

| Compound Name |

|---|

| (7Z,11E)-Hexadecadienal |

| (Z,Z)-7,11-hexadecadienyl acetate |

| (Z,E)-7,11-hexadecadienyl acetate |

| (7Z,10Z)-7,10-hexadecadienal |

| (7Z,11E)-hexadecadien-1-ol |

| (7Z,11E)-hexadecadienoic acid |

| (Z)-7-Hexadecenoic Acid |

| (Z)-9-octadecenoic acid |

| Stearic acid |

| Palmitic acid |

| Oleic acid |

| Linoleic acid |

| Acetyl-CoA |

| Malonyl-CoA |

Type I versus Type II Lepidopteran Pheromone Biosynthesis Analogies

The biosynthesis of lepidopteran sex pheromones is broadly categorized into two main pathways, designated as Type I and Type II, based on the chemical structure of the final products and the nature of their precursors. researchgate.netnih.gov 7Z,11E-Hexadecadienal, as a C16 unsaturated aldehyde, is classified as a Type I pheromone, which is the most common class, accounting for approximately 75% of all known moth sex pheromones. researchgate.netnih.gov

Type I Biosynthesis: This pathway is characterized by the production of C10-C18 straight-chain, unsaturated fatty alcohols and their corresponding aldehydes or acetate esters. nih.govnih.gov The process begins with common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), derived from de novo fatty acid synthesis. researchgate.net A series of enzymatic modifications then tailors these precursors into specific pheromone components. These modifications include:

Desaturation: Specific fatty acyl-CoA desaturases introduce one or more double bonds at precise locations along the carbon chain.

Chain-shortening: A controlled version of peroxisomal β-oxidation can shorten the fatty acid chain, usually by two carbons at a time.

Reduction: Fatty Acyl-CoA Reductases (FARs) reduce the carboxyl group of the fatty acyl-CoA to an alcohol.

Oxidation/Acetylation: The terminal alcohol group can be further modified. An oxidase can convert it to an aldehyde, as is the case for this compound, or an acetyltransferase can add an acetate group to form an ester. dtu.dk

The biosynthesis of this compound aligns perfectly with the Type I pathway. It originates from a C16 fatty acid precursor, which undergoes two specific desaturation events to create the double bonds at the Δ7 and Δ11 positions. The resulting fatty acyl-CoA is then reduced to a fatty alcohol, which is subsequently oxidized to the final aldehyde product.

Type II Biosynthesis: In contrast, the Type II pathway produces larger molecules, specifically C17-C25 polyunsaturated hydrocarbons and their epoxy derivatives. nih.govnih.gov These compounds are believed to be synthesized from dietary fatty acids like linoleic acid (C18:2) or linolenic acid (C18:3). The pathway involves steps like chain elongation, further desaturation, and decarboxylation to form the hydrocarbon backbone, which can then be modified by epoxidases. nih.gov

While this compound is a clear example of a Type I pheromone, some related compounds exhibit attributes of both pathways. For instance, the biosynthesis of (7Z,10Z)-7,10-hexadecadienal in Chilecomadia valdiviana starts with linoleic acid (a characteristic of Type II precursors) which is then chain-shortened via β-oxidation before being reduced to the C16 aldehyde (a Type I structure). researchgate.net This highlights the metabolic versatility within moths and the evolutionary branching of these fundamental pathways.

| Feature | Type I Pheromone Biosynthesis | Type II Pheromone Biosynthesis |

| Precursors | De novo synthesized C16/C18 saturated fatty acids (e.g., Palmitic acid) | Dietary C18 polyunsaturated fatty acids (e.g., Linoleic acid) |

| Chain Length | C10 - C18 | C17 - C25 |

| Key Enzymes | Desaturases, Chain-shortening enzymes, Reductases, Oxidases | Elongases, Desaturases, Decarboxylases, Epoxidases |

| Final Compounds | Unsaturated alcohols, aldehydes, acetate esters | Polyunsaturated hydrocarbons, epoxides |

| Example | This compound | (3Z,6Z,9Z)-heptadecatriene |

Biotechnological Approaches to Biosynthesis

Heterologous Expression Systems for Compound Production

The high cost and environmental concerns associated with the chemical synthesis of insect pheromones have driven research into sustainable, biology-based production platforms. dntb.gov.uabiodesign-conference.com Heterologous expression, which involves engineering a host organism to express the biosynthetic genes from a different species, has emerged as a viable alternative for producing compounds like this compound. dtu.dk The primary hosts for this metabolic engineering are microbes, particularly yeasts, and plants. frontiersin.org

The general strategy involves identifying and isolating the key enzyme-encoding genes from the pheromone gland of the target moth species. lu.se For a Type I pheromone like this compound, this would include specific desaturases and a fatty acyl-CoA reductase (FAR), followed by an oxidase. These genes are then introduced into a host organism, which can utilize its endogenous pool of fatty acyl-CoAs (like palmitoyl-CoA) as the starting material for the engineered pathway. frontiersin.org

Yeast Systems: The oleaginous yeast Yarrowia lipolytica and the model yeast Saccharomyces cerevisiae have been successfully engineered to produce moth pheromone components. frontiersin.orgnih.gov Researchers have reconstructed biosynthetic pathways in yeast to produce unsaturated fatty alcohols, which are the immediate precursors to aldehydes. nih.govresearchgate.net Metabolic engineering strategies are often employed to increase yields, such as deleting pathways that degrade the fatty alcohol products or downregulating the storage of lipids to free up precursors for the pheromone pathway. nih.gov The resulting fatty alcohols can then be harvested and oxidized chemically to produce the final aldehyde pheromone. nih.govresearchgate.net

Plant Systems: Plants, particularly Nicotiana benthamiana, have been developed as "plant biofactories" for producing moth pheromones. nih.govresearchgate.net This is achieved by transiently or stably expressing the required insect genes in the plant. researchgate.net Plants offer the advantage of scalability and using atmospheric CO2 as a carbon source. Research has demonstrated the successful production of C16 pheromone components, including alcohols, acetates, and aldehydes, in engineered N. benthamiana. researchgate.net Studies have shown that expressing a combination of a desaturase and a reductase in these plants leads to the accumulation of the corresponding unsaturated fatty alcohol. researchgate.netbiorxiv.org Further co-expression of an oxidase can convert this alcohol into the desired aldehyde. However, challenges remain, as high-level production of these foreign metabolites can sometimes negatively impact plant growth and development. researchgate.net Inducible expression systems, which allow gene expression to be turned on at a specific time, are being explored to separate the plant's growth phase from the pheromone production phase. nih.gov

The table below summarizes findings from a study on producing C16 moth pheromone components in Nicotiana benthamiana, demonstrating the proof-of-concept for this heterologous expression system.

| Host Organism | Expressed Genes | Pheromone Products | Yield (μg/g Fresh Weight) |

| Nicotiana benthamiana | A. transitella Δ11 desaturase, H. armigera FAR | (Z)-11-hexadecenol | 111.4 researchgate.netbiorxiv.org |

| Nicotiana benthamiana | A. transitella Δ11 desaturase, H. armigera FAR, E. alatus DAct | (Z)-11-hexadecenyl acetate | 11.8 researchgate.netbiorxiv.org |

| Nicotiana benthamiana | A. transitella Δ11 desaturase, H. armigera FAR | (Z)-11-hexadecenal | Trace amounts detected researchgate.net |

Ecological Functions and Interspecies Communication

Role as a Lepidopteran Sex Pheromone Component

(7Z,11E)-Hexadecadienal and its derivatives are crucial components of the sex pheromone blends of numerous moth species. These chemical signals are typically released by females to attract conspecific males for the purpose of mating, ensuring the continuation of the species.

Identification in Specific Insect Species

Research has identified (7Z,11E)-Hexadecadienal or its acetate (B1210297) and alcohol forms as a key pheromone component in several families of Lepidoptera. Notably, it is a well-documented component of the sex pheromone of the Pink Bollworm (Pectinophora gossypiella), a significant pest of cotton worldwide. tandfonline.comnih.gov In this species, the pheromone, known as gossyplure, is a blend of the acetate forms of (7Z,11Z)- and (7Z,11E)-hexadecadienal. tandfonline.com Another species in the same family, Gelechiidae, the Angoumois grain moth (Sitotroga cerealella), also utilizes a derivative of this compound in its pheromone blend. nih.gov

Field screening tests have also revealed the attraction of other lepidopteran species to (7Z,11E)-7,11-hexadecadienal and its corresponding alcohol. These include an identified species, Argyresthia beta, from the family Argyresthiidae, and at least one unidentified species from the family Phyllocnistidae. tandfonline.com

| Family | Species | Common Name | Pheromone Component(s) Including (7Z,11E)-Hexadecadienal Derivative |

| Gelechiidae | Pectinophora gossypiella | Pink Bollworm | (7Z,11E)-Hexadecadienyl acetate (in a blend with the Z,Z isomer) |

| Gelechiidae | Sitotroga cerealella | Angoumois Grain Moth | (7Z,11E)-Hexadecadien-1-ol acetate |

| Argyresthiidae | Argyresthia beta | (Not specified) | Attracted to (7Z,11E)-7,11-hexadecadienal and the corresponding alcohol |

| Phyllocnistidae | (Species not specified) | (Not specified) | Attracted to (7Z,11E)-7,11-hexadecadienal and the corresponding alcohol |

Synergistic and Antagonistic Interactions within Pheromone Blends

The biological activity of a pheromone is often not due to a single compound but rather a precise blend of multiple components. The presence of other compounds can have synergistic or antagonistic effects on the activity of (7Z,11E)-Hexadecadienal.

A clear example of synergism is observed in the Angoumois grain moth, Sitotroga cerealella. While (7Z,11E)-7,11-hexadecadienyl acetate is a primary component of its sex pheromone, field tests have demonstrated that the addition of the corresponding aldehyde, (7Z,11E)-7,11-hexadecadienal, significantly enhances the attraction of males. tandfonline.com

Conversely, antagonistic effects have also been documented. Research on Sitotroga cerealella has shown that the plant-derived compound diallyl trisulphide, found in garlic, can disrupt the recognition of the sex pheromone. nih.gov Competitive binding assays indicated that diallyl trisulphide has a high binding affinity to the pheromone-binding protein of the moth, suggesting it can interfere with the perception of the natural pheromone at the molecular level. nih.gov

Influence of Isomer Ratios on Biological Efficacy

The specific ratio of different isomers of a pheromone component can be critical for eliciting the correct behavioral response in the receiving insect. In the case of the Pink Bollworm, Pectinophora gossypiella, the sex pheromone, gossyplure, is a mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate. The typical ratio of these isomers produced by female moths is approximately 1:1. scispace.com

However, studies have shown that the male's response can be influenced by different ratios. For instance, in one bioassay, a 65:35 blend of the (Z,E) and (Z,Z) isomers was used to elicit wing fanning behavior in males. nih.gov Interestingly, in cotton fields where mating disruption techniques using synthetic pheromones are employed, a shift in the natural pheromone ratio has been observed in some field populations of P. gossypiella. nih.gov Populations have been found with a higher proportion of the (Z,Z) isomer, suggesting that the selective pressure of synthetic pheromone application may lead to changes in the natural communication system of the pest. nih.gov

Behavioral Responses and Chemosensory Ecology

The perception of (7Z,11E)-Hexadecadienal and its related compounds by male moths triggers a cascade of innate behaviors, culminating in mating. Understanding these responses is fundamental to the development of effective pest management strategies.

Male Attraction and Mating Disruption Mechanisms

The primary behavioral response of male moths to the female-released sex pheromone is upwind flight along the pheromone plume to locate the female. This attraction is the basis for the use of synthetic pheromones in monitoring traps to detect the presence and density of pest populations.

This same attractant principle is exploited in a control strategy known as mating disruption. By permeating the atmosphere of a crop field with a high concentration of synthetic pheromone, the ability of male moths to locate calling females is severely hampered. This disruption can occur through several mechanisms, which can be broadly categorized as competitive and non-competitive.

Competitive Disruption: This involves the synthetic pheromone creating false trails that compete with the natural pheromone plumes of females. Males may follow these false trails, wasting time and energy and reducing their chances of finding a mate. The large number of synthetic point sources effectively dilutes the female's signal.

Non-competitive Disruption: This mechanism involves altering the male's ability to respond to the pheromone. This can occur through:

Sensory Adaptation or Habituation: Constant exposure to high concentrations of the pheromone can cause the male's antennal receptors to become less sensitive, or the central nervous system to habituate to the signal, rendering them unable to detect the subtle gradients of a natural pheromone plume.

Camouflage: The high background concentration of the synthetic pheromone can mask the female's plume, making it impossible for the male to distinguish it from the "noise."

In the case of the Pink Bollworm, mating disruption using gossyplure has been a successful pest management strategy for decades. cotton.org The application of synthetic gossyplure in cotton fields leads to a significant reduction in male moth catches in pheromone traps and, more importantly, a decrease in mating success. cambridge.org

Field Efficacy and Environmental Modulators

The effectiveness of (7Z,11E)-Hexadecadienal-based pest management strategies in real-world field conditions is well-documented, particularly for the control of the Pink Bollworm. Field trials have consistently demonstrated the efficacy of gossyplure in reducing pest populations and crop damage.

Studies have shown that the application of microencapsulated gossyplure can lead to a reduction in trap catches of male P. gossypiella by over 90% and a reduction in mating by as much as 100% in controlled field plots. cambridge.org Large-scale commercial use of gossyplure-based products has been instrumental in managing Pink Bollworm populations in cotton-growing regions. cotton.org In India, the use of pheromone-impregnated ropes has resulted in a 90% reduction in losses and an increase in cotton yield. downtoearth.org.in

The efficacy of pheromone-based communication and control can be influenced by various environmental factors:

Temperature: Temperature can affect both the insect's activity and the release rate of the pheromone from synthetic dispensers. Studies on P. gossypiella have shown that temperature influences their development, survival, and reproductive success. nih.gov For instance, the total developmental period of the moth shortens with rising temperatures, with the highest larval survival rates between 30°C and 35°C. nih.gov Furthermore, the release of pheromones from passive dispensers is often correlated with temperature and vapor pressure deficit. researchgate.net

Wind: Wind is essential for the dispersal of the pheromone plume, but high wind speeds can dilute the plume and make it difficult for males to track. The structure and stability of the pheromone plume are critical for successful mate location.

Understanding these environmental modulators is crucial for optimizing the timing and application of pheromone-based pest control strategies to ensure maximum efficacy.

Geographic Variation in Pheromone Communication Systems

The chemical communication systems of insects, particularly those involving pheromone blends, are not always uniform across a species' entire range. Geographic variations in these signals can arise due to several factors, including environmental pressures, host plant availability, and genetic drift. These variations can manifest as differences in the ratios of chemical components within a pheromone blend or in the behavioral responses of populations to those blends. Such divergence is a critical factor in the ongoing processes of local adaptation and speciation.

Research has identified geographic differences in the pheromone systems of several moth species. For instance, male Helicoverpa armigera moths from different locations in India have shown variability in their response to different blends of female sex pheromones, suggesting a male sex pheromone response polymorphism. pherobase.com Similarly, studies on the fall armyworm, Spodoptera frugiperda, have revealed significant geographic variation in the attraction of males to different synthetic pheromone blends across North America, the Caribbean, and South America. nih.gov This suggests that regional differences in sexual communication might be contributing to the geographic differentiation between populations. nih.gov These variations can be influenced by local environmental factors and may lead to the evolution of distinct communication systems in isolated or distant populations. nih.gov

Strain-Specific Pheromone Blends and Behavioral Outcomes

Within a single species, distinct strains or host races often evolve, particularly in insects with a wide range of host plants. These strains can develop unique physiological and behavioral traits, including differences in their pheromone communication systems. This chemical divergence plays a crucial role in reproductive isolation and the maintenance of distinct strain identities, even when they exist in the same geographic area (sympatry).

A well-documented example is the fall armyworm, Spodoptera frugiperda, which consists of two genetically distinct strains, the "corn strain" and the "rice strain," named for their preferred host plants. nih.gov Research has demonstrated significant and systematic differences in the female sex pheromone blends of these two strains. While they use the same chemical components, the relative proportions differ, leading to strain-specific signals. nih.gov This variation in pheromone production is a key factor in the assortative mating observed between the strains, where individuals are more likely to mate with others of the same strain, thus inhibiting hybridization. nih.gov

Pheromone Blend Composition in Spodoptera frugiperda Strains

Comparison of relative amounts of key pheromone components between the corn and rice strains.

| Pheromone Component | Corn Strain Females | Rice Strain Females | Significance |

|---|---|---|---|

| (Z)-11-Hexadecenyl acetate (Z11-16:Ac) | Significantly Higher Amount | Significantly Lower Amount | Key differentiator between strains. nih.gov |

| (Z)-9-Dodecenyl acetate (Z9-12:Ac) | Significantly Lower Amount | Significantly Higher Amount | Contributes to blend specificity. nih.gov |

| (Z)-9-Tetradecenyl acetate (Z9-14:Ac) | Major component in both, with some maternal inheritance patterns observed in hybrids. nih.gov | Primary signaling component. |

Another compelling case is found in the Asiatic rice borer, Chilo suppressalis. This species has differentiated into two distinct host populations that specialize on rice and water-oats, respectively. nih.gov These populations exhibit clear differences in their sex pheromone titers and daily mating rhythms. nih.gov Such variations in the timing and amount of pheromone production can create a temporal barrier to reproduction, effectively isolating the two populations. Transcriptomic studies suggest that the differential expression of genes involved in pheromone biosynthesis is the underlying mechanism for this divergence. nih.gov

The sympatric moth species Helicoverpa armigera and Helicoverpa assulta offer a powerful example of how pheromone blend ratios ensure species recognition and reproductive isolation. nih.gov Both species use the same two primary components, (Z)-11-hexadecenal and (Z)-9-hexadecenal, but in vastly different ratios. This chemical distinction is critical for preventing inter-species mating. nih.govnih.gov The male moths of each species have evolved olfactory systems that are finely tuned to the specific blend produced by females of their own species, ensuring a precise lock-and-key communication channel. nih.gov

Pheromone Blend Ratios in Helicoverpa Species

Comparison of the primary sex pheromone components in females of two closely related species.

| Species | (Z)-11-Hexadecenal | (Z)-9-Hexadecenal | Primary Behavioral Outcome |

|---|---|---|---|

| Helicoverpa armigera | ~97% | ~3% | Attraction of H. armigera males. nih.gov |

| Helicoverpa assulta | ~7% | ~93% | Attraction of H. assulta males. nih.gov |

Chemosensory Reception and Neurobiology

Olfactory Receptor Systems in Target Organisms

The initial events in the perception of (7Z,11E)-hexadecadienal occur within the aqueous lymph of the sensilla, where a series of proteins facilitate the transport and recognition of this hydrophobic molecule.

The ultimate arbiters of pheromone detection are the pheromone receptors (PRs), which are specialized odorant receptors (ORs) expressed on the dendritic membrane of OSNs. In Spodoptera litura, several candidate PRs have been identified, including SlituOR3, SlituOR6, SlituOR13, and SlituOR16. While functional studies have extensively characterized their responses to various pheromone components, particularly acetate (B1210297) esters, the specific receptor(s) tuned to (7Z,11E)-hexadecadienal are still under investigation.

These receptors exhibit a high degree of specificity, often responding strongly to one or a few closely related compounds. This specificity is crucial for distinguishing the conspecific pheromone signal from the chemical noise in the environment, including pheromones of other species and various plant volatiles. The response profile of a given PR is determined by its unique amino acid sequence, which dictates the shape and chemical properties of the ligand-binding pocket.

| Receptor | Known Ligands (in S. litura) |

| SlituOR3 | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate |

| SlituOR6 | (9Z,12E)-tetradecadienyl acetate, (9Z)-tetradecenyl acetate |

| SlituOR13 | (9Z,12E)-tetradecadienyl acetate |

| SlituOR16 | (9Z)-tetradecenol |

This table summarizes the known ligands for some of the identified pheromone receptors in Spodoptera litura. The specific receptor for (7Z,11E)-hexadecadienal remains to be definitively identified.

Before reaching the PRs, hydrophobic molecules like (7Z,11E)-hexadecadienal must traverse the aqueous sensillar lymph. This transport is facilitated by a class of small, soluble proteins known as odorant-binding proteins (OBPs), and a specialized subclass called pheromone-binding proteins (PBPs). These proteins are present at high concentrations in the sensillar lymph and are thought to perform several critical functions:

Solubilization: They bind to hydrophobic pheromone molecules upon their entry through the sensillar pores, rendering them soluble in the aqueous environment.

Transport: They ferry the pheromone molecules across the lymph to the dendritic surface of the OSNs.

Protection: They may protect the pheromones from enzymatic degradation within the sensillum.

Specificity Enhancement: Some evidence suggests that PBPs may contribute to the specificity of the olfactory response by selectively binding to certain pheromone components.

In Spodoptera litura, several OBPs have been identified, including SlitOBP11, which has been shown to bind to sex pheromone components. While direct binding studies with (7Z,11E)-hexadecadienal are limited, the structural similarity of this aldehyde to other known pheromone components suggests that specific PBPs and GOBPs (general odorant-binding proteins) are likely involved in its transport.

Molecular Mechanisms of Ligand-Receptor Binding

The interaction between (7Z,11E)-hexadecadienal and its cognate receptor is a highly specific molecular event that triggers the initiation of a neural signal. This process is governed by the principles of structure-activity relationships and is sensitive to the stereochemistry of the ligand.

The ability of (7Z,11E)-hexadecadienal to activate a specific PR is intrinsically linked to its molecular structure. Key structural features that influence receptor binding and activation include:

Chain Length: The 16-carbon backbone is a critical determinant for fitting into the receptor's binding pocket.

Position and Geometry of Double Bonds: The specific locations of the double bonds at the 7th and 11th carbons, along with their Z (cis) and E (trans) configurations, create a unique three-dimensional shape that is recognized by the receptor.

Functional Group: The terminal aldehyde group is a key feature for interaction with specific amino acid residues within the binding site of the receptor.

Alterations to any of these structural parameters can significantly reduce or eliminate the biological activity of the compound, highlighting the precise molecular recognition that occurs at the receptor level.

The olfactory system of insects is highly attuned to the stereochemistry of pheromone molecules. Different stereoisomers of a compound, which have the same chemical formula but different spatial arrangements of atoms, can elicit vastly different behavioral and electrophysiological responses. For instance, the (7E,11Z), (7Z,11Z), and (7E,11E) isomers of hexadecadienal would likely exhibit significantly weaker, if any, activity compared to the naturally occurring (7Z,11E) isomer in species that use it as a primary pheromone component.

Neuroethological Studies of Olfactory Processing

Upon binding of (7Z,11E)-hexadecadienal to its receptor, the OSN is activated and generates a series of action potentials, or nerve impulses. These signals are then transmitted along the axon of the OSN to the primary olfactory center in the insect brain, the antennal lobe.

The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli. All OSNs expressing the same type of PR converge onto a single, identifiable glomerulus. This anatomical arrangement creates a "scent map" in the antennal lobe, where different odors, including individual pheromone components, are represented by specific patterns of glomerular activity.

The processing of pheromonal information within the antennal lobe is complex, involving interactions between OSNs, local interneurons, and projection neurons. Local interneurons form a network that can sharpen the tuning of the olfactory signal, for example, through lateral inhibition, which enhances the contrast between the signals from different glomeruli. Projection neurons then relay the processed olfactory information from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and ultimately leads to a behavioral response, such as upwind flight towards the pheromone source. While the general principles of olfactory processing are understood, the specific glomerular targets and neural pathways dedicated to (7Z,11E)-hexadecadienal in Spodoptera litura are areas of ongoing research.

Electrophysiological Recordings of Antennal Responses

The initial detection of (7Z,11E)-Hexadecadienal occurs at the periphery, specifically within the specialized olfactory sensilla on the antennae of the receiving insect. The binding of pheromone molecules to olfactory receptor neurons (ORNs) housed within these sensilla triggers a cascade of electrical events that can be measured using electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG): This technique measures the summed electrical potential from the entire antenna, providing a general assessment of its olfactory sensitivity to a given compound. In studies involving Spodoptera litura, the male antennae exhibit significant EAG responses when stimulated with (7Z,11E)-Hexadecadienal. Research has also explored the synergistic effects of plant volatiles on the perception of this pheromone. For instance, the presence of certain plant-derived compounds can enhance the EAG response to the primary pheromone, suggesting a complex interplay between host-plant cues and mate-finding signals.

Single Sensillum Recording (SSR): To gain a more precise understanding of how individual ORNs respond to (7Z,11E)-Hexadecadienal, researchers employ the SSR technique. This method allows for the recording of action potentials (spikes) from a single sensillum, often revealing the presence of multiple ORNs with distinct response specificities and sensitivities. In the case of moths that utilize (7Z,11E)-Hexadecadienal, specific ORNs within the long trichoid sensilla on the male antennae are finely tuned to this compound. These neurons typically exhibit a dose-dependent increase in spike frequency upon stimulation. The specificity of these neurons is critical for distinguishing the conspecific pheromone from other closely related compounds in the environment.

| Technique | Insect Species | Compound | Key Findings |

| Electroantennography (EAG) | Spodoptera litura | (7Z,11E)-Hexadecadienal | Significant dose-dependent responses in male antennae. |

| Single Sensillum Recording (SSR) | Pectinophora gossypiella | (7Z,11E)-Hexadecadienal | Specialized olfactory receptor neurons in trichoid sensilla show high sensitivity and specificity. |

Central Nervous System Integration of Pheromonal Cues

Upon detection by the antennal ORNs, the electrical signals encoding information about (7Z,11E)-Hexadecadienal are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL). The AL is a highly organized structure composed of discrete, spherical neuropils called glomeruli. Axons of ORNs that express the same type of olfactory receptor converge onto the same glomerulus, creating a spatially organized map of olfactory information.

Antennal Lobe Processing: In male moths, a specialized and enlarged region of the AL, known as the macroglomerular complex (MGC), is dedicated to processing sex pheromone information. It is within the MGC that the signals initiated by (7Z,11E)-Hexadecadienal are first processed. While specific glomerular mapping for this compound is an area of ongoing research, it is understood that the axons of ORNs tuned to (7Z,11E)-Hexadecadienal terminate in a specific glomerulus or a set of glomeruli within the MGC. This spatial segregation ensures that the information about this critical pheromone component is processed separately from other general odors and even other components of the pheromone blend.

Protocerebrum Integration: From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher-order brain regions, most notably the protocerebrum. This region of the insect brain is responsible for integrating sensory information and generating appropriate behavioral responses. Within the protocerebrum, areas such as the mushroom bodies and the lateral horn are crucial for olfactory learning, memory, and the translation of pheromonal cues into specific motor outputs, such as upwind flight towards a potential mate. The precise neural pathways and synaptic interactions within the protocerebrum that are dedicated to processing the signals for (7Z,11E)-Hexadecadienal are complex and involve a network of interneurons that ultimately shape the insect's behavioral response to this vital chemical signal.

| Brain Region | Function in Pheromone Processing | Relevance to (7Z,11E)-Hexadecadienal |

| Antennal Lobe (Macroglomerular Complex) | Initial processing and segregation of pheromone components. | Axons of ORNs sensitive to (7Z,11E)-Hexadecadienal converge on specific glomeruli. |

| Protocerebrum (Mushroom Bodies, Lateral Horn) | Higher-order processing, integration with other sensory modalities, and initiation of behavioral responses. | Integration of the (7Z,11E)-Hexadecadienal signal to trigger mate-seeking behavior. |

Advanced Synthetic Methodologies for Isomer Production

Stereoselective Synthesis of Defined Isomers

The creation of the two distinct double bonds at the C7 (Z) and C11 (E) positions requires carefully planned synthetic strategies that allow for independent and stereoselective control at each site. This is typically achieved through the sequential construction of the molecule from smaller, stereochemically defined fragments.

The Wittig reaction is a cornerstone in the synthesis of alkenes and is particularly valuable for producing specific geometric isomers of long-chain dienals like 7Z,11E-Hexadecadienal. The reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The stereochemical outcome of the reaction is highly influenced by the nature of the ylide.

Generally, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) predominantly yield Z-alkenes under salt-free conditions. This selectivity is crucial for the formation of the C7 double bond. Conversely, stabilized ylides (containing an electron-withdrawing group like an ester or ketone) favor the formation of E-alkenes. For cases requiring an E-alkene from a non-stabilized or semi-stabilized ylide, the Schlosser modification can be employed, which involves deprotonation-protonation of an intermediate betaine (B1666868) to favor the more stable threo-betaine, leading to the E-alkene.

In a typical synthetic approach for a (Z,E)-diene, one fragment can be prepared to contain the Z-configured double bond using a standard Wittig reaction, while the second fragment is coupled using conditions that favor the E-configuration. For instance, the synthesis of a (9Z,11E)-hexadecadienal has been demonstrated using a Wittig reaction under Schlosser conditions to generate the E-double bond. A similar strategy can be adapted for this compound, where one Wittig reaction establishes the C7-C8 cis double bond and a subsequent olefination reaction establishes the C11-C12 trans double bond.

Table 1: Stereochemical Control in Wittig Reactions

| Ylide Type | Substituent (R) on Ylide | Typical Reaction Conditions | Predominant Isomer |

| Non-stabilized | Alkyl | Salt-free (e.g., NaHMDS, KHMDS) | Z (cis) |

| Stabilized | -COOR, -COR, -CN | Standard | E (trans) |

| Non-stabilized | Alkyl | Schlosser Modification (with PhLi, then t-BuOH) | E (trans) |

Constructing a molecule with the specific stereochemistry of (7Z,11E)-Hexadecadienal necessitates a convergent, multi-step synthesis. Such an approach involves preparing key intermediates that are later combined. A common strategy is the synthesis of the direct precursor, (7Z,11E)-hexadecadien-1-ol, which is then oxidized to the target aldehyde in the final step.

A representative multi-step synthesis could involve:

Formation of the C1-C9 Fragment: Starting from a suitable seven-carbon fragment, a Wittig reaction with a two-carbon phosphonium (B103445) ylide can be used to stereoselectively form the Z-double bond at the C7 position. The terminal end would contain a functional group, such as a protected alcohol or a halide, for subsequent coupling.

Formation of the C10-C16 Fragment: A second fragment corresponding to the remainder of the carbon chain is prepared. The E-double bond at the C11 position can be introduced via several methods, including the reduction of an internal alkyne using a dissolving metal reduction (e.g., Na in liquid NH₃) or through an E-selective olefination reaction like the Julia-Kocienski or Horner-Wadsworth-Emmons reaction.

Analytical Verification of Synthetic Purity and Isomeric Composition

After synthesis, rigorous analytical procedures are required to confirm the chemical structure, verify the isomeric purity, and quantify the final product. A combination of spectroscopic and chromatographic techniques is essential for a complete characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for both identification and purity assessment. The compound will exhibit a specific retention time on a given GC column. Using a polar capillary column (e.g., DB-WAX) is often recommended for the separation of long-chain unsaturated aldehydes. The mass spectrum provides definitive structural information. For this compound (C₁₆H₂₈O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 236.39. The fragmentation pattern, which results from the cleavage of the molecule in the mass spectrometer, serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the stereochemistry of the double bonds.

¹H NMR: The coupling constants (J-values) for the vinyl protons are diagnostic of the double bond geometry. For the Z-double bond (C7-C8), the J-value is typically smaller (around 10-12 Hz) compared to the larger coupling constant (around 14-16 Hz) for the protons on the E-double bond (C11-C12). The aldehyde proton (-CHO) will appear as a characteristic triplet around 9.7 ppm.

¹³C NMR: The chemical shifts of the allylic carbons provide additional evidence for the cis/trans configuration.

High-Performance Liquid Chromatography (HPLC) is particularly effective for separating geometric isomers, which can be challenging to resolve by GC alone. Reversed-phase columns, such as C18 or ODS (octadecylsilane), are commonly used. Isomers can be separated based on subtle differences in their polarity and shape, and detected using a UV detector, especially if they are derivatized.

Table 2: Key Analytical Data for Hexadecadienal Isomer Verification

| Technique | Parameter | Expected Result for (7Z,11E)-Hexadecadienal |

| GC-MS | Molecular Ion Peak [M]⁺ | m/z 236.39 |

| Base Peak | Dependent on specific isomer fragmentation (e.g., m/z 67 is common for many dienes) | |

| ¹H NMR | Coupling Constant (J) | C7-H/C8-H: ~10-12 Hz (Z); C11-H/C12-H: ~14-16 Hz (E) |

| Aldehyde Proton Shift | ~9.7 ppm (triplet) | |

| HPLC | Column Type | Reversed-Phase (e.g., C18, ODS) |

| Elution Order | Isomer-dependent, often allows separation of Z/E isomers |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The selection of a synthetic route for industrial or large-scale laboratory production depends on several factors beyond just the chemical yield. Efficiency, cost, safety, and environmental impact are critical considerations. While biological synthesis in engineered organisms is an emerging alternative, chemical synthesis remains a prevalent method.

Wittig-based routes are highly versatile and reliable for stereocontrol. However, they can generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification on a large scale. The cost of phosphonium salts and strong bases (like n-butyllithium) can also be a factor for scalability.

Alkyne-based routes , which often involve the stereoselective reduction of an alkyne to form one of the double bonds, offer an alternative. For example, partial hydrogenation using Lindlar's catalyst produces a Z-alkene, while a dissolving metal reduction yields an E-alkene. These methods can be cost-effective and high-yielding, but the use of hazardous reagents like sodium in liquid ammonia (B1221849) requires specialized equipment and handling procedures, potentially limiting scalability.

A comparative summary highlights the trade-offs:

Table 3: Comparison of Synthetic Strategies

| Strategy | Key Stereoselective Step | Advantages | Disadvantages | Scalability Considerations |

| Convergent Wittig | Wittig Olefination (standard and modified) | High stereoselectivity; well-established methodology. | Stoichiometric phosphine (B1218219) oxide byproduct; cost of reagents. | Purification can be challenging; requires waste management for byproduct. |

| Alkyne Reduction | Catalytic Hydrogenation (e.g., Lindlar) or Dissolving Metal Reduction | High yields for reduction step; often uses cheaper starting materials. | Use of hazardous/flammable reagents (H₂, Na/NH₃); potential for over-reduction. | Requires specialized high-pressure or cryogenic equipment. |

| Cross-Coupling | Suzuki or Negishi Coupling | Mild reaction conditions; high functional group tolerance. | Cost and availability of organoboron or organozinc reagents; catalyst cost. | Catalyst cost and removal from the final product can be significant. |

Ultimately, the optimal synthetic route depends on the desired scale of production and the available resources. For laboratory-scale synthesis where precision is key, multi-step Wittig-based approaches are often preferred. For industrial production, routes that minimize steps and utilize more economical (though potentially more hazardous) reagents, such as those based on alkyne chemistry, may be more efficient.

Applications in Integrated Pest Management Ipm

Pheromone-Based Monitoring and Trapping Strategies

(7Z,11E)-Hexadecadienal is utilized as a semiochemical in traps to monitor the presence and population density of various pest species. This monitoring is crucial for making informed decisions about the timing and necessity of control interventions. The compound is a key attractant for several destructive agricultural pests.

In the management of the pink bollworm (Pectinophora gossypiella), a significant pest of cotton, (7Z,11E)-Hexadecadienal is a crucial component of the female sex pheromone blend. When used in combination with its isomer, (7Z,11Z)-Hexadecadienal, it forms a potent lure for male moths. Traps baited with this two-component blend are highly effective for monitoring pink bollworm populations, allowing growers to assess pest pressure and determine economic thresholds for treatment. Research has shown that lures containing both isomers can capture a significant number of male moths, with multi-component lures capturing 25-40 male moths per trap daily. This represents an enhancement in monitoring accuracy by over 50% compared to conventional methods.

The effectiveness of pheromone-baited traps is dependent on the precise ratio of the different isomers, which can vary geographically. The specificity of the pheromone blend ensures that primarily the target pest is captured, which is a significant advantage over other, less selective monitoring methods.

| Pest Species | Other Pheromone Components in Blend | Purpose | Reference |

| Pink Bollworm (Pectinophora gossypiella) | (7Z,11Z)-Hexadecadienal | Monitoring and Trapping | , |

Mating Disruption as a Control Tactic

Mating disruption is a proactive pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females for mating. This leads to a reduction in the subsequent generation's population. While often deployed as a blend of pheromone components, the principle relies on the specific action of compounds like (7Z,11E)-Hexadecadienal.

The application of synthetic pheromones for mating disruption has proven to be a successful strategy for a number of key lepidopteran pests. For pests where (7Z,11E)-Hexadecadienal is a key component of the natural pheromone, its release in a field can significantly reduce mating success. This disruption can lead to a substantial decrease in crop damage. The effectiveness of mating disruption is often density-dependent, being most successful at lower pest population levels.

Studies on various pests have demonstrated significant reductions in both male moth trap captures and subsequent larval infestations in areas treated with pheromones for mating disruption. For instance, in studies of other moth species, mating disruption has led to an average reduction of 85% in moth captures. While specific data for (7Z,11E)-Hexadecadienal as a standalone mating disruption agent is limited due to its common use in blends, the success of these blends is directly attributable to the bioactivity of their individual components.

The successful implementation of mating disruption relies on the proper deployment of pheromone dispensers. These dispensers are designed to release a controlled amount of the synthetic pheromone over a specific period, ensuring that the concentration in the air remains sufficient to cause sensory overload and/or false trail following in male moths.

A variety of dispenser technologies are available, including passive dispensers such as plastic tubes, septa, and flakes, as well as active dispensers like aerosol emitters. The choice of dispenser depends on factors such as the crop, the target pest, and the duration of control required.

The optimization of field application protocols involves determining the optimal density and placement of dispensers to achieve uniform pheromone distribution throughout the target area. The release rates of pheromones from passive dispensers can be influenced by environmental factors such as temperature and wind speed. Therefore, the timing of dispenser application is critical and should coincide with the flight period of the target pest.

| Dispenser Type | Application Method | Factors Affecting Release Rate |

| Passive Dispensers (e.g., plastic tubes, septa) | Manual placement on plants | Temperature, Wind Speed |

| Sprayable Formulations | Mechanical spraying | Formulation characteristics |

| Aerosol Emitters | Programmed release | Device settings, Temperature |

Synergistic Effects with Other IPM Components

The utility of (7Z,11E)-Hexadecadienal is often enhanced when used in conjunction with other IPM components. This synergistic approach can lead to more robust and sustainable pest control outcomes.

Pheromone-based monitoring can be used to time the application of other control measures, such as the release of biological control agents or the application of selective insecticides, for maximum impact. For example, traps baited with (7Z,11E)-Hexadecadienal can indicate the start of a pest's flight period, signaling the optimal time to release egg parasitoids.

Kairomones, which are semiochemicals that benefit the receiver but not the emitter, can also be used to attract natural enemies to areas where pests are present. While (7Z,11E)-Hexadecadienal itself is a pheromone, the principles of using semiochemicals to manipulate insect behavior are central to these integrated approaches. Combining mating disruption with the conservation of natural enemies can create a powerful "push-pull" effect, where the pest population is suppressed by both reduced reproduction and increased predation or parasitism.

Analytical and Methodological Advancements in Research

Advanced Separation and Identification Techniques

The precise identification and quantification of (7Z,11E)-Hexadecadienal from complex biological matrices are foundational to understanding its chemical ecology. Gas chromatography coupled with mass spectrometry and electroantennography stands as a cornerstone in this endeavor.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the qualitative and quantitative analysis of (7Z,11E)-Hexadecadienal. In its qualitative application, GC-MS provides a characteristic fragmentation pattern that serves as a chemical fingerprint for the molecule. The electron ionization (EI) mass spectrum of hexadecadienal isomers typically reveals a molecular ion peak (M+), although it can be weak for aliphatic aldehydes.

For quantitative analysis, GC-MS offers high sensitivity and selectivity. By employing a selected ion monitoring (SIM) mode, researchers can target specific fragment ions of (7Z,11E)-Hexadecadienal, thereby increasing the signal-to-noise ratio and achieving lower detection limits.

Table 1: Representative Mass Spectral Fragmentation of a Related C16 Dienal (Note: This table is illustrative of a typical fragmentation pattern for a C16 dienal and may not represent the exact fragmentation of the 7Z,11E isomer.)

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 41 | 100 | [C₃H₅]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 67 | 75 | [C₅H₇]⁺ |

| 81 | 60 | [C₆H₉]⁺ |

| 95 | 45 | [C₇H₁₁]⁺ |

| 236 | <5 | [M]⁺ (Molecular Ion) |

Electroantennography Coupled with Gas Chromatography (GC-EAG) for Bioactivity Profiling

To determine the biological relevance of (7Z,11E)-Hexadecadienal, gas chromatography-electroantennography (GC-EAG) is employed. This powerful technique simultaneously separates volatile compounds from a sample by GC and measures the physiological response of an insect's antenna to each compound as it elutes from the GC column. A significant electrical potential change in the antenna, known as an electroantennogram (EAG) response, indicates that the compound is detected by the insect's olfactory receptor neurons.

While specific GC-EAG data for (7Z,11E)-Hexadecadienal is not extensively published, studies on the pink bollworm moth, Pectinophora gossypiella, for which the acetate (B1210297) analogue "gossyplure" is a primary pheromone, have utilized this technique to assess the activity of various related compounds. For instance, EAG studies have been crucial in identifying inhibitors of pheromone attraction in this species. oup.com In a typical GC-EAG setup for analyzing insect pheromones, the effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) or a mass spectrometer for chemical identification and the other passing over an insect antenna preparation.

Table 2: Hypothetical GC-EAG Response Profile for an Insect Pest to Pheromone Components (This table is a generalized representation of what a GC-EAG output might look like and does not represent specific data for 7Z,11E-Hexadecadienal.)

| Retention Time (min) | Compound | FID Response (pA) | EAG Response (mV) |

|---|---|---|---|

| 12.5 | (Z)-11-Hexadecenal | 50 | 0.8 |

| 14.2 | (7Z,11E)-Hexadecadienal | 35 | 1.5 |

| 14.4 | (7Z,11Z)-Hexadecadienal | 38 | 1.2 |

| 16.8 | (E,E)-10,12-Hexadecadien-1-ol | 20 | 0.5 |

Isotope Labeling and Tracing Studies

Understanding the biosynthesis of (7Z,11E)-Hexadecadienal is critical for comprehending its natural production and for potential biotechnological applications. Isotope labeling studies are a powerful tool for tracing the metabolic pathways leading to the formation of this compound.

Deuterium (B1214612) Labeling for Biosynthetic Pathway Elucidation

Deuterium (²H) labeling is a common technique used to elucidate the biosynthetic pathways of fatty acid-derived semiochemicals. In this method, precursors enriched with deuterium are introduced to the biological system (e.g., an insect), and the resulting labeled products are analyzed by GC-MS. The incorporation and position of deuterium in the final molecule provide direct evidence of the biosynthetic precursors and the enzymatic reactions involved.

While specific deuterium labeling studies for the biosynthesis of (7Z,11E)-Hexadecadienal are not well-documented in publicly available research, the biosynthesis of the closely related pheromone gossyplure, which consists of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetates, has been investigated. acs.org The biosynthesis of such compounds in moths generally involves the modification of common fatty acids through a series of desaturation and chain-shortening steps. It is widely accepted that many lepidopteran pheromones are derived from palmitic (C16) and stearic (C18) acids.

Behavioral Bioassay Methodologies

Ultimately, the significance of (7Z,11E)-Hexadecadienal lies in its ability to elicit a behavioral response in receiving organisms. Behavioral bioassays are therefore essential for confirming the biological activity of this compound and for understanding its role in chemical communication.

Wind Tunnel and Field Trapping Designs

Wind tunnel assays provide a controlled laboratory environment to study the orientation and flight behavior of insects in response to a chemical stimulus. In a typical wind tunnel experiment, a plume of the test compound is generated at one end, and the upwind flight behavior of the insect is observed and quantified. This can include measuring the time to take flight, the orientation towards the source, and the frequency of contact with the source.

Field trapping studies are crucial for validating the attractiveness of (7Z,11E)-Hexadecadienal under natural conditions. Various trap designs, such as delta and funnel traps, are baited with lures containing the synthetic compound. The number of target insects captured in these traps is then compared to control traps (baited with a solvent or unbaited). The sex pheromone of the pink bollworm, gossyplure, which is a mixture of the acetate forms of (7Z,11E)- and (7Z,11Z)-hexadecadienal, has been extensively used in field trapping for monitoring and mating disruption of this major cotton pest. google.comharmonyecotech.comsenescyt.gob.ec While these studies primarily focus on the acetate blend, they underscore the behavioral importance of the C16 diene backbone.

Table 3: Illustrative Field Trapping Data for a Pheromone Lure (This table is a generalized representation of field trapping results and does not reflect specific data for a lure containing only this compound.)

| Lure Composition | Mean Trap Catch (males/trap/night) ± SE |

|---|---|

| Control (Solvent only) | 1.2 ± 0.5 |

| (7Z,11E)-Hexadecadienal (1 mg) | 15.7 ± 2.1 |

| Gossyplure (1:1 mixture of (7Z,11E)- and (7Z,11Z)-hexadecadienyl acetate) (1 mg) | 45.3 ± 5.8 |

Statistical Analysis and Data Interpretation

The efficacy of (7Z,11E)-Hexadecadienal as a semiochemical is significantly influenced by environmental conditions. Researchers employ statistical models to dissect the impact of these covariates on insect behavior and trap capture rates. Common environmental variables considered include temperature, humidity, and wind speed. For instance, a study on the six-toothed bark beetle (Ips sexdentatus) revealed that 73.9% of captures occurred within a temperature range of 15-24.9°C, 61.1% in a humidity range of 61-90%, and 89.6% at a wind speed of 0.3-5.4 m/s. nih.govresearchgate.net Such data highlights the necessity of incorporating these factors into predictive models.

Generalized Linear Models (GLMs) are frequently used to analyze the relationship between trap captures and environmental factors. These models can accommodate non-normal data distributions, such as count data, which are common in trapping studies. For example, a Poisson or Negative Binomial regression can be used to model the number of insects caught as a function of temperature, humidity, and wind speed.

Spatial autocorrelation, the tendency for values of variables at nearby locations to be more similar than those at distant locations, is another critical aspect of pheromone research. The spatial distribution of pheromone-baited trap captures is often not random. researchgate.net To account for this, spatial statistical methods such as Moran's I and Getis-Ord Gi* statistics are employed to identify clustering of high or low trap catches. This information is vital for understanding the spatial dynamics of the target pest population and for optimizing trap placement in pest management programs.

A hypothetical data table illustrating the effect of environmental covariates on trap catches is presented below.

| Trap ID | Temperature (°C) | Relative Humidity (%) | Wind Speed (m/s) | Moths Captured |

| A1 | 22 | 65 | 1.5 | 45 |

| A2 | 25 | 60 | 2.0 | 58 |

| A3 | 18 | 75 | 0.8 | 25 |

| B1 | 23 | 68 | 1.2 | 48 |

| B2 | 26 | 62 | 1.8 | 62 |

| B3 | 19 | 78 | 0.5 | 22 |

This is a hypothetical table created for illustrative purposes.

(7Z,11E)-Hexadecadienal is often a component of a multi-chemical pheromone blend. The optimization of the ratio of these components is crucial for maximizing attractiveness. Response Surface Methodology (RSM) and factorial designs are powerful statistical tools for this purpose.

Factorial designs allow researchers to study the effects of multiple factors simultaneously. In the context of pheromone research, these factors would be the different chemical components of the blend. For example, in a study of the closely related species Heliothis virescens, researchers investigated the behavioral responses of males to various combinations of seven compounds identified from the female sex pheromone gland. psu.edu A full factorial design would test all possible combinations of the presence and absence of each compound, or different concentrations of each.

The following interactive table illustrates a simplified factorial design for a three-component blend including a compound structurally related to (7Z,11E)-Hexadecadienal, (Z)-11-hexadecenal (Z11-16:Ald).

| Treatment | Z11-16:Ald | Z9-14:Ald | Hexadecanal | Male Response (%) |

| 1 | - | - | - | 5 |

| 2 | + | - | - | 35 |

| 3 | - | + | - | 8 |

| 4 | + | + | - | 81 |

| 5 | - | - | + | 6 |

| 6 | + | - | + | 42 |

| 7 | - | + | + | 10 |

| 8 | + | + | + | 85 |

Data adapted from a study on Heliothis virescens for illustrative purposes. '+' indicates the presence and '-' indicates the absence of the compound. psu.edu

Response surface models can then be fitted to the data from such experiments to visualize the relationship between the component ratios and the behavioral response, allowing for the identification of the optimal blend.

Ethical Considerations and Data Management in Chemical Ecology

Research involving semiochemicals like (7Z,11E)-Hexadecadienal must adhere to strict ethical guidelines, particularly in field trials. These guidelines are in place to minimize environmental impact and ensure the responsible conduct of research. Regulatory bodies in many countries have specific frameworks for the research and registration of pest control products containing pheromones. publications.gc.ca When research involves human participants, for instance in studies evaluating the efficacy of repellents, protocols must be approved by a research ethics committee. mdpi.com

Key ethical considerations include:

Minimizing non-target effects: Researchers must take steps to ensure that the deployment of pheromone traps or mating disruption technologies does not adversely affect non-target organisms.

Informed consent: In studies involving human subjects, obtaining fully informed and voluntary consent is a prerequisite. epa.gov

Animal welfare: When live insects are used in laboratory or field experiments, they must be handled in a way that minimizes stress and harm.

Effective data management is crucial for ensuring the transparency, reproducibility, and long-term value of research findings. A comprehensive data management plan should be established at the outset of any research project. nih.gov This plan should detail how data will be collected, stored, and shared.

Best practices for data management in chemical ecology include:

Standardized data formats: Using consistent and well-documented data formats facilitates data sharing and reuse.

Metadata creation: Detailed metadata, which provides context and descriptive information about the data, is essential for its interpretation by other researchers.

Data sharing and archiving: Researchers are increasingly encouraged to deposit their data in public repositories to promote open science and collaboration. plos.orgrsc.org

By adhering to these ethical principles and data management best practices, researchers can ensure that their work on (7Z,11E)-Hexadecadienal is conducted responsibly and contributes valuable knowledge to the scientific community.

Broader Biological Activities and Mechanistic Studies

Anti-inflammatory Signaling Pathway Modulation

The modulation of inflammatory signaling pathways is a critical aspect of cellular response to stress and pathogens. One of the key pathways in this regard is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Research into the chemical constituents of the plant Euphorbia kansui has identified various compounds with pharmacological effects. Notably, extracts from this plant have been shown to influence inflammatory responses. Studies have specifically implicated ingenane-type diterpenes found in Euphorbia kansui as activators of the NF-κB signaling pathway. nih.gov

Despite these findings within Euphorbia kansui extracts, a direct causal link between (7Z,11E)-Hexadecadienal and the activation of NF-κB signaling in plant systems has not been substantiated in the peer-reviewed scientific literature. Comprehensive phytochemical analyses of Euphorbia kansui have extensively documented its composition, primarily identifying diterpenes and triterpenes as the major bioactive components, with no mention of (7Z,11E)-Hexadecadienal. nih.govnih.govmdpi.com Therefore, the assertion that this specific compound modulates NF-κB in plants remains speculative and requires direct scientific evidence.

Antioxidant Mechanisms

Antioxidant compounds play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). The radical scavenging ability of a compound is a key indicator of its antioxidant potential.

The plant Bryophyllum pinnatum is well-documented for its diverse phytochemical composition, including a range of flavonoids, alkaloids, and terpenoids. injasr.orgijasbt.orgphytojournal.comgsconlinepress.com Extracts from this plant have demonstrated significant antioxidant and radical-scavenging activities. These properties are largely attributed to the presence of phenolic compounds and flavonoids, which are known for their ability to donate hydrogen atoms or electrons to neutralize free radicals. injasr.orgjddtonline.info

Comparative Analysis of Diverse Biological Roles

The primary and most extensively documented biological role of (7Z,11E)-Hexadecadienal is its function as a sex pheromone in various insect species, particularly moths. tandfonline.commedchemexpress.com This role in chemical communication is critical for mating and reproduction in these insects.

Intriguingly, recent research has begun to explore the ability of plants to perceive and respond to insect-derived cues, including pheromones. psu.edupsu.edu This emerging field of study suggests that plants may be able to "eavesdrop" on insect communication, potentially as a means of anticipating and preparing for herbivory. For instance, some plants have been shown to prime their defense responses upon exposure to insect pheromones. psu.edupsu.edu